molecular formula C7H12O4 B1372882 3-(1,3-Dioxan-2-YL)propanoic acid CAS No. 774605-67-3

3-(1,3-Dioxan-2-YL)propanoic acid

Cat. No.: B1372882
CAS No.: 774605-67-3
M. Wt: 160.17 g/mol
InChI Key: BWKVHROEJJTCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxan-2-YL)propanoic acid is a carboxylic acid derivative that contains a dioxane ring, which is a cyclic ether with two oxygen atoms. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxan-2-YL)propanoic acid can be synthesized from carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or a Lewis acid catalyst . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol consistently gives the corresponding product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Propanol is oxidized by heating with an oxidizing agent.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Typical reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanol forms propanoic acid .

Scientific Research Applications

3-(1,3-Dioxan-2-YL)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities and interactions.

    Medicine: Investigated for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1,3-Dioxan-2-YL)propanoic acid exerts its effects involves its conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . This compound interacts with various molecular targets and pathways involved in metabolism .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxanes: Prepared from carbonyl compounds with 1,3-propanediol.

    1,3-Dioxolanes: Similar to 1,3-dioxanes but with a different diol.

    Carboxylic Acids: A family of organic compounds with similar chemical properties.

Uniqueness

3-(1,3-Dioxan-2-YL)propanoic acid is unique due to its specific structure, which includes a dioxane ring and a carboxylic acid group. This combination of functional groups gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-6(9)2-3-7-10-4-1-5-11-7/h7H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKVHROEJJTCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645370
Record name 3-(1,3-Dioxan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774605-67-3
Record name 3-(1,3-Dioxan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Dioxan-2-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-Dioxan-2-YL)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(1,3-Dioxan-2-YL)propanoic acid
Reactant of Route 4
3-(1,3-Dioxan-2-YL)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(1,3-Dioxan-2-YL)propanoic acid
Reactant of Route 6
3-(1,3-Dioxan-2-YL)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.